Ethyl 7-cyclopropyl-3-(4-ethenylbenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
ETHYL 7-CYCLOPROPYL-3-[(4-ETHENYLPHENYL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethenylphenyl group, and a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-CYCLOPROPYL-3-[(4-ETHENYLPHENYL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Introduction of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where a suitable cyclopropylating agent is used.
Attachment of the ethenylphenyl group: This step involves a Heck reaction, where the ethenylphenyl group is introduced using a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 7-CYCLOPROPYL-3-[(4-ETHENYLPHENYL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
ETHYL 7-CYCLOPROPYL-3-[(4-ETHENYLPHENYL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is explored as a potential kinase inhibitor and apoptosis inducer, showing promise in cancer therapy.
Biological Studies: The compound is used to study cell cycle regulation and apoptosis mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. It acts as a kinase inhibitor, binding to the active site of kinases and preventing their activity. This inhibition leads to the disruption of cell signaling pathways, ultimately inducing apoptosis in cancer cells. The molecular targets include enzymes such as EGFR, Her2, VEGFR2, and CDK2 .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A breast cancer drug with a similar pyrido[2,3-d]pyrimidine core.
Vistusertib: An mTOR inhibitor with a related structure.
Uniqueness
ETHYL 7-CYCLOPROPYL-3-[(4-ETHENYLPHENYL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to act as a multi-targeted kinase inhibitor sets it apart from other similar compounds.
Properties
Molecular Formula |
C23H23N3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
ethyl 7-cyclopropyl-3-[(4-ethenylphenyl)methyl]-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H23N3O4/c1-4-14-6-8-15(9-7-14)13-26-21(27)19-17(22(28)30-5-2)12-18(16-10-11-16)24-20(19)25(3)23(26)29/h4,6-9,12,16H,1,5,10-11,13H2,2-3H3 |
InChI Key |
CMZZPVHSYDYXLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)C=C)C4CC4 |
Origin of Product |
United States |
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